An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid
An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Methoxypyridazine-3-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a pyridazine ring substituted with a methoxy group and a carboxylic acid group, imparts unique chemical properties and reactivity.[1][2] This makes it a compound of significant interest in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.[1][2][3] This document provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and potential applications.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 6-Methoxypyridazine-3-carboxylic acid are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 56434-28-7 | [2][4][5] |
| Molecular Formula | C₆H₆N₂O₃ | [2][5][6] |
| Molecular Weight | 154.12 g/mol | [2][5][6] |
| IUPAC Name | 6-methoxypyridazine-3-carboxylic acid | [2][5] |
| Appearance | White to grey crystalline powder | [1] |
| Melting Point | 160 to 163 °C | [2] |
| Boiling Point | 401.0 ± 25.0 °C at 760 mmHg | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 196.3 ± 23.2 °C | [6] |
| Solubility | High solubility in water | [2] |
| Storage | Store at 0-8 °C, sealed in a dry place | [1][7] |
Structural Identifiers:
| Identifier | Value | Source(s) |
| SMILES | COC1=NN=C(C=C1)C(=O)O | [2][5] |
| InChI | InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10) | [2][5] |
| InChI Key | SMBBNQVBFDIQMJ-UHFFFAOYSA-N | [2][5] |
Experimental Protocols: Synthesis
Several synthetic routes for 6-Methoxypyridazine-3-carboxylic acid have been developed. A common and notable method involves the oxidation of a methyl group on a pyridazine precursor, followed by a nucleophilic substitution to introduce the methoxy group.
Protocol 1: Synthesis from 3-chloro-6-methylpyridazine
This two-step process utilizes readily available starting materials and offers a reliable route to the target compound.[3]
Step 1: Oxidation to 6-chloropyridazine-3-carboxylic acid
-
Reaction Setup: 3-chloro-6-methylpyridazine (0.06 mol) is added to 60 mL of 50% sulfuric acid in a flask placed in an ice bath.[3]
-
Oxidant Addition: An oxidant, such as potassium permanganate (0.24 mol) or potassium dichromate (0.12 mol), is added portion-wise while stirring, ensuring the reaction temperature is maintained.[3][8]
-
Reaction: The mixture is allowed to react at a temperature between 20-80°C (e.g., 80°C for 2 hours).[3]
-
Work-up: After cooling, the reaction mixture is diluted with ice water and extracted multiple times with ethyl acetate.[3]
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is recrystallized from methanol to yield 6-chloropyridazine-3-carboxylic acid.[3]
Step 2: Methoxylation to 6-Methoxypyridazine-3-carboxylic acid
-
Reaction Setup: Sodium methoxide (0.04 mol) and 6-chloropyridazine-3-carboxylic acid (0.02 mol) are added to a solvent such as anhydrous methanol (50 mL) with stirring.[3]
-
Reaction: The system is heated to reflux and maintained for 2-6 hours.[3]
-
Work-up: The reaction liquid is concentrated under reduced pressure to remove excess solvent. Ice water is then added.[3]
-
Isolation: The pH is adjusted to 3-4 with concentrated hydrochloric acid. The mixture is left to stand overnight.[3]
-
Purification: The resulting precipitate is collected by filtration and recrystallized with water to obtain the final product, 6-Methoxypyridazine-3-carboxylic acid.[3]
Spectral Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound.
-
Nuclear Magnetic Resonance (¹H NMR): A patent document mentions the existence of a hydrogen nuclear magnetic resonance spectrogram for the compound, which is used to confirm its structure.[3]
-
Mass Spectrometry (MS): The same patent also refers to a mass spectrum (ESI-pattern) to verify the molecular weight and fragmentation of 6-Methoxypyridazine-3-carboxylic acid.[3] Predicted collision cross section (CCS) values for various adducts have also been calculated.[9]
-
Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show characteristic absorption bands.[10][11]
-
O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[10][12]
-
C=O Stretch: A strong, intense band should appear between 1760-1690 cm⁻¹.[10]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region is also anticipated.[10]
-
Chemical Reactivity and Stability
The reactivity of 6-Methoxypyridazine-3-carboxylic acid is influenced by its three key structural features: the carboxylic acid group, the methoxy group, and the electron-deficient pyridazine ring.
-
Carboxylic Acid Reactions: It undergoes typical reactions of carboxylic acids.
-
Esterification: It readily reacts with alcohols in the presence of an acid catalyst or via an acid chloride intermediate to form the corresponding esters.[2] For example, refluxing with thionyl chloride followed by treatment with methanol yields methyl 6-methoxypyridazine-3-carboxylate.[2]
-
Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide from the carboxylic acid group.[2]
-
-
Pyridazine Ring Reactions:
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution reactions at positions activated by the ring nitrogen atoms.[2]
-
Ring Contraction: Computational studies suggest that pyridazine derivatives with electron-withdrawing groups, such as the carboxylic acid at the 3-position, have the potential to undergo reductive ring contraction to form pyrrole derivatives under specific conditions.[2]
-
-
Coordination Chemistry: The compound can act as a bidentate ligand, coordinating with transition metals through its nitrogen and oxygen donor atoms to form stable complexes.[2]
Stability: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[13]
Applications and Biological Activity
6-Methoxypyridazine-3-carboxylic acid is a valuable intermediate with applications in several fields, primarily driven by the biological activity of its derivatives.
-
Pharmaceutical Industry: It serves as a crucial building block for synthesizing more complex and potent drug molecules.[1][2] Its derivatives have shown potential as anticonvulsant, anti-inflammatory, and analgesic agents.[1][2]
-
Agrochemicals: The compound and its derivatives are used in the development of agrochemicals, including herbicides and plant growth regulators.[1][2][3]
-
Research Chemical: It is widely used in laboratory settings for studying the chemical and biological properties of pyridazine derivatives and for developing new synthetic methodologies.[1][2]
Potential Biological Activities:
-
Antimicrobial Activity: Some studies have indicated that the compound exhibits moderate antibacterial properties against certain bacterial strains.[2]
-
Anti-inflammatory Properties: There is potential for the compound to modulate inflammatory pathways, though further research is required to confirm the mechanisms.[1][2]
Safety and Handling
According to safety data sheets, 6-Methoxypyridazine-3-carboxylic acid is associated with the following hazards:
Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[15] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. 6-Methoxypyridazine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 7. 56434-28-7|6-Methoxypyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. guidechem.com [guidechem.com]
- 9. PubChemLite - 6-methoxypyridazine-3-carboxylic acid (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. 6-Methoxypyridazine-3-carboxylic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
